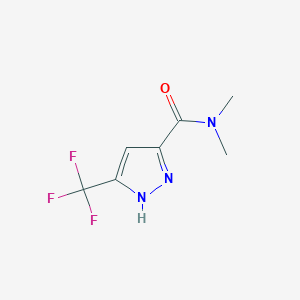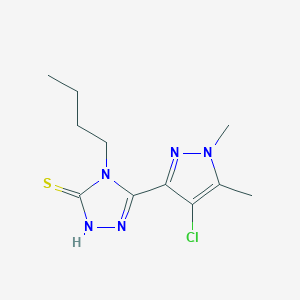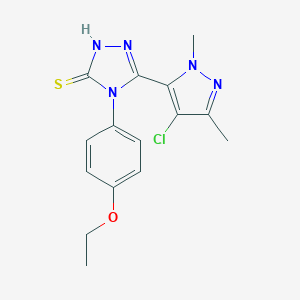![molecular formula C16H18N4O4S B280025 ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280025.png)
ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. This compound has been shown to have lipid-lowering effects, which can help reduce the risk of heart disease, stroke, and other cardiovascular events.
Mécanisme D'action
The mechanism of action of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves the inhibition of ATP citrate lyase (ACL), which is an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver. By inhibiting ACL, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate reduces the production of cholesterol and triglycerides in the liver, which leads to a reduction in LDL cholesterol levels in the blood.
Biochemical and Physiological Effects:
ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has several biochemical and physiological effects that contribute to its lipid-lowering effects. In addition to inhibiting ACL, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to activate AMP-activated protein kinase (AMPK), which is an enzyme that plays a key role in regulating cellular energy metabolism. Activation of AMPK leads to an increase in fatty acid oxidation and a decrease in fatty acid synthesis, which contributes to the lipid-lowering effects of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is its safety and tolerability in humans. This compound has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported. In addition, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have a synergistic effect when combined with other lipid-lowering drugs, which could potentially lead to better outcomes for patients with cardiovascular disease.
One of the limitations of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is its relatively low potency compared to other lipid-lowering drugs, such as statins. This may limit its effectiveness in certain patient populations, particularly those with very high LDL cholesterol levels.
Orientations Futures
There are several potential future directions for the development of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate. One area of research could focus on the use of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in combination with other lipid-lowering drugs, such as statins, to further reduce LDL cholesterol levels and improve outcomes for patients with cardiovascular disease. Another area of research could focus on the use of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in combination with other drugs that target different pathways involved in the development of cardiovascular disease, such as inflammation and endothelial dysfunction. Finally, there is a need for further research to better understand the long-term safety and efficacy of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in different patient populations.
Méthodes De Synthèse
The synthesis of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves a multi-step process that includes the reaction of several different chemical compounds. The first step involves the reaction of 4-methyl-5-nitro-1H-pyrazole-3-carboxylic acid with ethyl chloroformate to form ethyl 4-methyl-5-nitro-1H-pyrazole-3-carboxylate. This compound is then reacted with thionyl chloride to form ethyl 4-methyl-5-chloro-1H-pyrazole-3-carboxylate. The next step involves the reaction of this compound with 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide to form ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate, which is the final product.
Applications De Recherche Scientifique
Ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cardiovascular diseases. In preclinical studies, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have lipid-lowering effects by inhibiting the synthesis of cholesterol and triglycerides in the liver. This compound has also been shown to reduce inflammation and improve endothelial function, which are important factors in the development of cardiovascular disease.
In clinical trials, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to be safe and well-tolerated in humans. This compound has also been shown to significantly reduce LDL cholesterol levels, which is a major risk factor for cardiovascular disease. In addition, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have a synergistic effect when combined with other lipid-lowering drugs, such as statins.
Propriétés
Formule moléculaire |
C16H18N4O4S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H18N4O4S/c1-3-24-16(23)9-7-10(20(2)19-9)14(22)18-15-12(13(17)21)8-5-4-6-11(8)25-15/h7H,3-6H2,1-2H3,(H2,17,21)(H,18,22) |
Clé InChI |
MQZNXHMTNNGHRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)





![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)

![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)